N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 902278-83-5
VCID: VC11871342
InChI: InChI=1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-6-4-3-5-19(21)25(23)30)15-24(29)27-17-9-12-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Molecular Formula: C25H21ClN2O5S
Molecular Weight: 497.0 g/mol

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

CAS No.: 902278-83-5

Cat. No.: VC11871342

Molecular Formula: C25H21ClN2O5S

Molecular Weight: 497.0 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide - 902278-83-5

Specification

CAS No. 902278-83-5
Molecular Formula C25H21ClN2O5S
Molecular Weight 497.0 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-6-4-3-5-19(21)25(23)30)15-24(29)27-17-9-12-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29)
Standard InChI Key HSVICCYDFRFTGD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound features a 1,4-dihydroquinolin-4-one backbone substituted at position 3 with a 4-methylbenzenesulfonyl group and at position 1 with an acetamide-linked 3-chloro-4-methoxyphenyl moiety. Key structural attributes include:

  • Quinolinone core: A bicyclic system providing planar rigidity for target binding .

  • Sulfonyl group: Enhances solubility and mediates hydrogen bonding with biological targets .

  • Chloromethoxyphenyl side chain: Introduces steric bulk and electron-withdrawing effects, influencing pharmacokinetics .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₂₅H₂₁ClN₂O₅S
Molecular Weight497.0 g/mol
IUPAC NameN-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Topological Polar Surface110 Ų

The sulfonyl group at position 3 and the chloro-methoxy substitution at position 4 of the phenyl ring are critical for its bioactivity, as evidenced by comparative studies on analogous quinolinones .

Synthetic Pathways and Optimization

Stepwise Synthesis

The compound is synthesized via a three-step protocol:

  • Chlorination of 4-methoxyaniline: Yields 3-chloro-4-methoxyaniline using Cl₂ or SOCl₂ in dichloromethane.

  • Acetamide formation: Reaction with 2-chloroacetyl chloride in THF produces N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.

  • Quinoline coupling: Suzuki-Miyaura cross-coupling with 3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline under Pd catalysis .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
1Cl₂, DCM, 0°C, 2h85%
22-Chloroacetyl chloride, THF, rt78%
3Pd(PPh₃)₄, K₂CO₃, DMF, 80°C61%

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity . Challenges include regioselectivity in the coupling step, addressed by optimizing catalyst loading .

Physicochemical and Spectroscopic Characterization

Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinoline-H), 7.89–7.32 (m, 11H, aromatic), 4.62 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃) .

  • IR (KBr): 1680 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O), 1240 cm⁻¹ (C-O).

  • HRMS: m/z 497.0921 [M+H]⁺ (calc. 497.0918) .

Solubility and Stability

  • Solubility: 2.1 mg/mL in DMSO; <0.1 mg/mL in water .

  • Stability: Stable at -20°C for 12 months; degrades above 150°C (TGA data).

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC = 3.125 μg/mL) and Candida albicans (MIC = 6.25 μg/mL) by disrupting membrane potential, as shown by SYTOX Green uptake assays . The sulfonyl group enhances penetration through lipid bilayers, while the chloro-methoxy moiety impedes efflux pump binding .

Table 3: Pharmacological Profiling

AssayResult
HepG2 cytotoxicityIC₅₀ = 12.4 μM
hERG inhibitionIC₅₀ > 30 μM
Microsomal stabilityt₁/₂ = 42 min (human)

Applications in Drug Development

Lead Optimization

Structural analogs with fluorinated sulfonyl groups show improved BBB penetration (logP = 2.8 vs. 3.5 parent) . Hybrid derivatives combining quinolinone and triazole motifs exhibit dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM).

Formulation Strategies

Nanoemulsions (150 nm) using TPGS surfactants enhance oral bioavailability (AUC = 18.7 μg·h/mL vs. 9.3 μg·h/mL free drug).

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